![molecular formula C10H16O4 B1655152 (1R,2R,3S,1'R)-Nepetalinic acid CAS No. 32603-11-5](/img/structure/B1655152.png)
(1R,2R,3S,1'R)-Nepetalinic acid
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Overview
Description
(1R, 2R, 3S, 1'r)-Nepetalinic acid, also known as (1r, 2r, 3s, 1'r)-nepetalinate, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (1R, 2R, 3S, 1'r)-Nepetalinic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 3S, 1'r)-nepetalinic acid is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 3S, 1'r)-nepetalinic acid can be found in herbs and spices and tea. This makes (1R, 2R, 3S, 1'r)-nepetalinic acid a potential biomarker for the consumption of these food products.
Scientific Research Applications
Potential Use in Disease Prevention and Treatment
Research by Kamzolova and Morgunov (2019) highlights that (2R,3S)-isocitric acid, structurally similar to (1R,2R,3S,1'R)-nepetalinic acid, has potential applications beyond its traditional use as a biochemical reagent. It is increasingly recognized for its promise in preventing and treating certain diseases. This research emphasizes microbial synthesis of (2R,3S)-isocitric acid and explores the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica (Kamzolova & Morgunov, 2019).
Biotechnological Synthesis and Applications
Another study by Heretsch et al. (2008) discusses the synthesis of (2R,3S)-isocitric acid by fermentation, highlighting its potential as a chiral building block in organic synthesis. This research underscores the significance of this compound, derived from the citric acid cycle, in various synthetic applications, and its production on a scale suitable for research and potential commercial applications (Heretsch et al., 2008).
Induction of Plant Systemic Defense
Research by Kong et al. (2018) on a structurally related compound, 2,3-butanediol, reveals its role in eliciting systemic defense responses in plants against viruses. While this study specifically examines 2,3-butanediol, it suggests potential applications of similar compounds in agricultural biotechnology for enhancing plant resistance against pathogens (Kong et al., 2018).
properties
CAS RN |
32603-11-5 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
OIFCPZGZZQQDNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
Canonical SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
melting_point |
85°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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